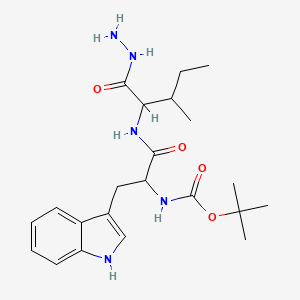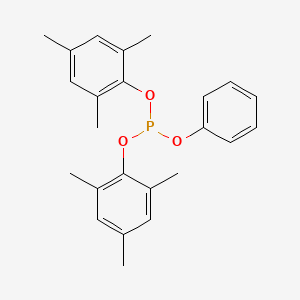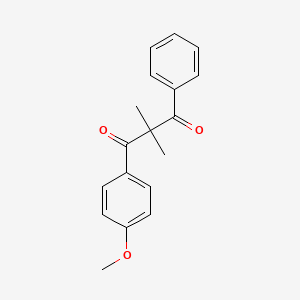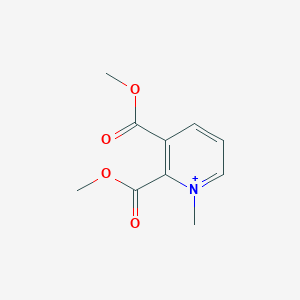
2,3-Bis(methoxycarbonyl)-1-methylpyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(methoxycarbonyl)-1-methylpyridin-1-ium is a chemical compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of two methoxycarbonyl groups attached to the 2 and 3 positions of the pyridinium ring, along with a methyl group at the 1 position. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(methoxycarbonyl)-1-methylpyridin-1-ium typically involves the reaction of pyridine derivatives with methoxycarbonylating agents. One common method is the high-pressure cycloaddition of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptadiene, followed by thermal cycloreversion . This reaction is carried out at elevated temperatures, around 130°C, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition and cycloreversion techniques. The use of high-pressure reactors and precise temperature control ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(methoxycarbonyl)-1-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium oxides.
Reduction: Reduction reactions can convert the pyridinium salt to pyridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridinium oxides.
Reduction: Pyridine derivatives.
Substitution: Substituted pyridinium salts with various functional groups.
Scientific Research Applications
2,3-Bis(methoxycarbonyl)-1-methylpyridin-1-ium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 2,3-Bis(methoxycarbonyl)-1-methylpyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The methoxycarbonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Febantel: N-{2-[2,3-Bis-(methoxycarbonyl)-guanidino]-5-(phenylthio)-phenyl}-2-methoxyacetamide.
Boronic Esters: Used as protective groups in carbohydrate chemistry.
Uniqueness
2,3-Bis(methoxycarbonyl)-1-methylpyridin-1-ium is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various research and industrial applications.
Properties
CAS No. |
73834-99-8 |
|---|---|
Molecular Formula |
C10H12NO4+ |
Molecular Weight |
210.21 g/mol |
IUPAC Name |
dimethyl 1-methylpyridin-1-ium-2,3-dicarboxylate |
InChI |
InChI=1S/C10H12NO4/c1-11-6-4-5-7(9(12)14-2)8(11)10(13)15-3/h4-6H,1-3H3/q+1 |
InChI Key |
GOWNGKXZEBJPCL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC(=C1C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


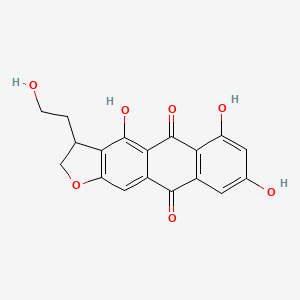

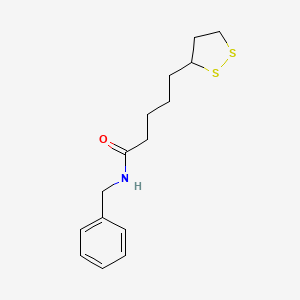
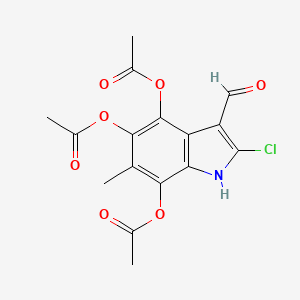
![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)


